molecular formula C10H12FNO2 B13382289 2-Amino-3-(2-fluorophenyl)-2-methylpropanoic acid

2-Amino-3-(2-fluorophenyl)-2-methylpropanoic acid

Cat. No.: B13382289
M. Wt: 197.21 g/mol
InChI Key: MXECDVKIKUSSNC-UHFFFAOYSA-N
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Description

2-Amino-3-(2-fluorophenyl)-2-methylpropanoic acid (CAS: 2629-55-2) is a fluorinated α-methyl amino acid derivative with the molecular formula C₁₀H₁₂FNO₂ and a molecular weight of 197.21 g/mol (as per its 3-fluoro isomer in ; corrected for 2-fluorophenyl substitution based on ). Structurally, it features a 2-fluorophenyl group attached to the β-carbon of a methyl-substituted alanine backbone.

Properties

IUPAC Name

2-amino-3-(2-fluorophenyl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-10(12,9(13)14)6-7-4-2-3-5-8(7)11/h2-5H,6,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXECDVKIKUSSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1F)(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure hydrogenation for reduction steps, and automated purification systems to ensure high yield and purity.

Reaction Conditions and Optimization

To optimize the synthesis, several key parameters must be controlled:

  • Solvent Ratios : For hydrolysis, a solvent ratio such as tetrahydrofuran (THF) to water (e.g., THF:H₂O = 3:1) is used to balance solubility and reactivity.
  • Reaction Time : Typically, 2–4 hours are recommended to avoid side reactions like racemization.
  • Acidification pH : Acidification to a pH of about 6 is crucial to precipitate the product without degrading the fluorophenyl moiety.

Purification and Characterization

Post-synthesis, purification via recrystallization or column chromatography is recommended to remove unreacted starting materials or byproducts. Characterization involves:

Biological Applications

While specific biological applications of 2-Amino-3-(2-fluorophenyl)-2-methylpropanoic acid are less documented compared to its 4-fluorophenyl counterpart, its structural similarity to natural amino acids suggests potential interactions with various receptors in the nervous system.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-fluorophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of fluorinated derivatives .

Scientific Research Applications

2-Amino-3-(2-fluorophenyl)-2-methylpropanoic acid is used in the synthesis of more complex organic molecules and as a precursor in the development of fluorinated pharmaceuticals. Its fluorine atom is studied for its potential role in enzyme inhibition and protein binding. It has also been investigated for potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

Preparation Methods
The synthesis of 2-Amino-3-(2-fluorophenyl)-2-methylpropanoic acid typically involves multi-step organic reactions. A common method includes the following steps:

  • The synthesis begins with 4-fluorobenzaldehyde.
  • The aldehyde undergoes a condensation reaction with a suitable amine to form an imine intermediate.
  • The imine is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.
  • The amine is alkylated with a suitable alkyl halide to introduce the methyl group.
  • The final step involves hydrolysis to yield the target amino acid.

Common reagents and conditions include:

  • Oxidation, using reagents such as potassium permanganate or chromium trioxide.
  • Reduction, using sodium borohydride or lithium aluminum hydride.
  • Substitution, using nucleophiles like amines or thiols in the presence of a catalyst.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-fluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets in biological systems. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to altered biochemical pathways. These interactions can result in various physiological effects, depending on the target and the context of the study .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Isomers

(a) (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid (CAS: 130855-56-0)
  • Molecular Formula: C₁₀H₁₂FNO₂
  • Molecular Weight : 197.21 g/mol
  • Key Difference : Fluorine at the 3-position of the phenyl ring instead of the 2-position.
  • For example, LAT1 inhibitors often show positional sensitivity to substituents.
(b) (S)-2-Amino-3-(4-fluorophenyl)propanoic acid (L-4-fluorophenylalanine)
  • Molecular Formula: C₉H₁₀FNO₂
  • Molecular Weight : 183.18 g/mol
  • Key Difference : Fluorine at the 4-position and absence of the α-methyl group.
  • 4-Fluoro derivatives are often used as non-natural amino acids in peptide synthesis.

Functional Group Variants

(a) Methyldopa (CAS: 555-30-6)
  • Molecular Formula: C₁₀H₁₃NO₄
  • Molecular Weight : 238.24 g/mol
  • Key Difference : 3,4-Dihydroxyphenyl group instead of 2-fluorophenyl.
  • Biological Role: Clinically used as an antihypertensive agent due to its conversion to α-methylnorepinephrine in the brain.
  • Structural Implications : The catechol (dihydroxyphenyl) moiety enhances interaction with adrenergic receptors but increases oxidation susceptibility compared to fluorinated analogs.
(b) 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid (CAS: 66-02-4)
  • Molecular Formula: C₉H₉I₂NO₃
  • Molecular Weight : 432.99 g/mol
  • Key Difference : 4-hydroxy-3,5-diiodophenyl group.

Diagnostic and Therapeutic Derivatives

(a) [¹⁸F]FACBC (Fluciclovine)
  • Structure: 1-Amino-3-fluorocyclobutane-1-carboxylic acid.
  • Application : FDA-approved PET tracer for prostate cancer imaging . Unlike the target compound, it features a cyclobutane ring , enhancing tumor-to-background contrast.
(b) [¹⁸F]FIMP (CAS: Not listed)
  • Structure: (S)-2-Amino-3-[3-(2-¹⁸F-fluoroethoxy)-4-iodophenyl]-2-methylpropanoic acid.
  • Application : LAT1-targeted PET probe for brain tumor imaging . The fluoroethoxy-iodophenyl group improves blood-brain barrier penetration compared to simpler fluorophenyl derivatives.

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Application/Activity Reference
2-Amino-3-(2-fluorophenyl)-2-methylpropanoic acid C₁₀H₁₂FNO₂ 197.21 2-fluorophenyl, α-methyl Research (potential LAT1 probe)
(S)-3-Fluoro isomer C₁₀H₁₂FNO₂ 197.21 3-fluorophenyl, α-methyl Unknown
Methyldopa C₁₀H₁₃NO₄ 238.24 3,4-dihydroxyphenyl Antihypertensive
L-4-fluorophenylalanine C₉H₁₀FNO₂ 183.18 4-fluorophenyl Peptide modification
[¹⁸F]FACBC C₄H₆FNO₂ 119.09 (non-radioactive) Cyclobutane, 3-fluoro Prostate cancer imaging

Key Research Findings

  • Fluorine Position Matters : The 2-fluorophenyl group in the target compound may confer enhanced lipophilicity compared to 3- or 4-fluoro isomers, influencing blood-brain barrier penetration.
  • α-Methyl Advantage: The α-methyl group in the target compound and Methyldopa reduces enzymatic degradation by aminopeptidases, extending half-life.
  • Diagnostic Potential: Fluorinated amino acids like [¹⁸F]FACBC and [¹⁸F]FIMP highlight the utility of fluorine in PET imaging, though the target compound’s methyl group may limit radiolabeling efficiency.

Biological Activity

2-Amino-3-(2-fluorophenyl)-2-methylpropanoic acid, also known as (R)- or (S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid, is a fluorinated amino acid that has garnered interest in various fields of biological and medicinal chemistry. Its unique structural features enable it to interact with neurotransmitter systems, making it a candidate for therapeutic applications in neurological disorders. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-Amino-3-(2-fluorophenyl)-2-methylpropanoic acid includes an amino group, a fluorinated phenyl group, and a methyl group attached to a propanoic acid backbone. Its molecular formula is C9H10FNO2C_9H_{10}FNO_2, with a molecular weight of approximately 183.18 g/mol.

Structural Comparison

Compound NameMolecular FormulaUnique Features
2-Amino-3-(4-fluorophenyl)propanoic acidC9H11FNO2C_9H_{11}FNO_2Lacks methyl group at position 2
(S)-PhenylalanineC9H11NO2C_9H_{11}NO_2No fluorine substitution; natural amino acid
(S)-2-Amino-3-(phenyl)propanoic acidC9H11NO2C_9H_{11}NO_2Contains a phenyl group instead of a fluorinated one

The presence of the fluorine atom in the phenyl moiety enhances the compound's biological activity compared to non-fluorinated analogs, potentially improving binding affinity to specific receptors.

Neurotransmitter Modulation

Research indicates that 2-Amino-3-(2-fluorophenyl)-2-methylpropanoic acid acts as a modulator of neurotransmitter systems, particularly influencing excitatory neurotransmission through interactions with glutamate receptors. Studies have demonstrated that this compound can enhance synaptic transmission and plasticity, which are crucial for learning and memory processes.

The compound may function as an agonist or antagonist at specific neurotransmitter receptors, thereby modulating various signaling pathways in biological systems. Its interaction with neurotransmitter systems suggests potential applications in treating neurological disorders such as epilepsy and neurodegenerative diseases.

Case Studies and Research Findings

  • PET Imaging Applications :
    • (R)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid is being investigated as a potential PET tracer for cancer diagnosis. When labeled with Fluorine-18, it shows promise in targeting tumor cells, providing valuable information for monitoring metabolic processes .
  • In Vivo Studies :
    • In studies involving rat models with gliosarcoma, the compound demonstrated significant tumor uptake compared to normal brain tissues, indicating its potential utility in oncology . The biodistribution studies reported tumor-to-normal brain ratios ranging from 20:1 to 115:1 for radiolabeled compounds derived from this amino acid .
  • Neuroprotective Effects :
    • Other studies have highlighted its role in neuroprotection by ameliorating inflammation and vascular leakage associated with retinal diseases. This suggests that modulation of PPARα pathways by the compound could lead to therapeutic benefits in conditions like diabetic retinopathy .

Q & A

Q. What are best practices for synthesizing and handling isotopically labeled versions (e.g., ¹³C, ²H) of this compound?

  • Guidelines :
  • Isotope incorporation : Use ¹³C-labeled methyl acetoacetate in the aldol step .
  • Storage : Store labeled compounds in amber vials at −80°C under argon to prevent radiolysis .

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